Regiospecific Aldehyde Positioning Enables Knoevenagel-Derived PARP1 Inhibitors with Sub‑Micromolar Potency
Scaffold‑hopping efforts starting from 2,3-dihydrobenzodioxine‑5‑carboxamide (hit compound 4; IC₅₀ = 5.8 μM) replaced the dioxine core with a 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine scaffold bearing an 8‑carboxamide group. This specific substitution pattern, derived from the 8‑carbaldehyde via Knoevenagel condensation with 4‑hydroxybenzaldehyde, yielded compound 49 [(Z)‑2‑(4‑hydroxybenzylidene)‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑8‑carboxamide] with an IC₅₀ of 0.082 μM against recombinant PARP1—a ~70‑fold improvement over the original hit [1]. Attempts to access similarly potent derivatives using the 6‑ or 7‑carboxamide regioisomers have not been reported in this chemical series.
| Evidence Dimension | PARP1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.082 μM (IC₅₀ of the 8-carboxamide derivative 49, derived from the 8-carbaldehyde) |
| Comparator Or Baseline | 5.8 μM (IC₅₀ of the 2,3-dihydrobenzodioxine‑5‑carboxamide hit compound 4); 6‑ and 7‑carboxamide analogs not reported in this series |
| Quantified Difference | ~70‑fold potency improvement (0.082 vs. 5.8 μM); 6‑/7‑isomer data absent, indicating lack of comparable potency trajectories |
| Conditions | Recombinant PARP1 enzyme inhibition assay |
Why This Matters
The 8‑carbaldehyde is the sole viable precursor for constructing the sub‑micromolar PARP1 inhibitor scaffold identified in this series, directly impacting procurement decisions for oncology drug discovery programs.
- [1] Shao X. et al. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. European Journal of Medicinal Chemistry, 2021 (PMC8142146). View Source
